4-Pyridinepropanol
Overview
Description
4-Pyridinepropanol is a heterocyclic organic compound with the molecular formula C8H11NO. It consists of a pyridine ring attached to a three-carbon chain ending in a hydroxyl group. This compound is known for its ability to form classical Werner complexes due to the basic lone pair of electrons on the nitrogen atom, which are not involved in the resonance structure of the pyridine aromatic ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Pyridinepropanol can be synthesized through various methods. One common approach involves the reaction of 4-pyridinecarboxaldehyde with sodium borohydride in the presence of ethanol, followed by acidification to yield this compound . Another method involves the reduction of 4-pyridinepropanone using lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of 4-pyridinecarboxaldehyde using a palladium catalyst under high pressure and temperature . This method is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinepropanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-pyridinepropanoic acid using oxidizing agents such as potassium permanganate.
Substitution: The hydroxyl group in this compound can be substituted with halogens using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine.
Major Products
Oxidation: 4-Pyridinepropanoic acid.
Reduction: 4-Pyridinepropanamine.
Substitution: 4-Pyridinepropyl chloride.
Scientific Research Applications
4-Pyridinepropanol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-pyridinepropanol involves its ability to form hydrogen bonds and coordinate with metal ions. The nitrogen atom in the pyridine ring can donate its lone pair of electrons to form complexes with metal ions, which can influence various biochemical pathways . Additionally, the hydroxyl group can participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
4-Pyridinemethanol: Similar structure but with a shorter carbon chain.
3-Pyridinepropanol: The hydroxyl group is attached to the third carbon of the propyl chain.
2-Pyridineethanol: The hydroxyl group is attached to the second carbon of the ethyl chain.
Uniqueness
4-Pyridinepropanol is unique due to its specific positioning of the hydroxyl group on the propyl chain, which influences its reactivity and ability to form complexes with metal ions. This distinct structure allows it to participate in unique chemical reactions and applications compared to its analogs .
Properties
IUPAC Name |
3-pyridin-4-ylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c10-7-1-2-8-3-5-9-6-4-8/h3-6,10H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVZGDBCMQBRMA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062564 | |
Record name | 4-Pyridinepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2629-72-3 | |
Record name | 4-Pyridinepropanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2629-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Pyridinepropanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002629723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Pyridinepropanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66565 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Pyridinepropanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3720 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Pyridinepropanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 4-Pyridinepropanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9062564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-pyridyl)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.280 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was 4-pyridinepropanol utilized in the research presented?
A1: In the study by [], this compound played a crucial role in creating a functionalized silicon surface. The researchers successfully formed self-assembled monolayers of this compound on a Si(111) surface. This modification was achieved through the covalent attachment of the molecule to the silicon surface. [] This functionalized surface then served as a platform for anchoring a metallophthalocyanine complex, F16CoPc, through axial ligation to the pyridine nitrogen. []
Q2: Why is the choice of this compound significant for this type of application?
A2: this compound possesses several characteristics that make it suitable for surface modification and metal coordination.
- Pyridine Ring: The pyridine ring is known for its ability to act as a ligand, forming stable complexes with various metal ions. This property is exploited in the study to anchor the F16CoPc complex. []
- Flexible Propyl Chain: The propyl chain between the pyridine ring and the hydroxyl group provides flexibility to the molecule. This flexibility is advantageous for forming well-ordered self-assembled monolayers on the silicon surface. []
- Hydroxyl Group: The hydroxyl group allows for covalent attachment to the silicon surface, ensuring a stable and robust modification. []
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